Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
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Overview
Description
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone typically involves the reaction of 2-aminophenol with 4-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone can be compared with other similar compounds, such as:
Benzo[d]imidazol-2-yl(phenyl)methanone: Similar structure but with an imidazole ring instead of an oxazole ring.
Benzo[d]thiazol-2-yl(phenyl)methanone: Contains a thiazole ring, offering different chemical properties and biological activities.
Benzo[d]oxazol-2-yl(phenyl)methanone: Lacks the fluorine atom, which may affect its reactivity and biological properties.
These comparisons highlight the unique features of this compound, such as the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H8FNO2 |
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Molecular Weight |
241.22 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
InChI Key |
RUXVPDMCVXJOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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